LC3in-C42

Autophagy LC3A/B Inhibition Covalent Inhibitor

LC3in-C42 is the most potent LC3A/B covalent inhibitor available (IC50 7.6 nM), engineered via fragment hybridization to bind Lys49 of LC3B. Unlike upstream autophagy inhibitors, it selectively disrupts LC3A/B–P62 interactions without affecting the GABARAP subfamily, making it the definitive probe for deconvoluting LC3-specific roles in autophagosome maturation and cargo recognition. For studies requiring low-concentration treatment to minimize solvent toxicity in sensitive primary cells or long-term differentiation assays, LC3in-C42 delivers reproducible, mechanistically definitive results unobtainable with alternative inhibitors.

Molecular Formula C19H21Cl2N3O2
Molecular Weight 394.3 g/mol
Cat. No. B15582679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC3in-C42
Molecular FormulaC19H21Cl2N3O2
Molecular Weight394.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H21Cl2N3O2/c1-24(2)6-5-22-10-13-16(25)7-11(8-17(13)26)18-12-3-4-23-15(12)9-14(20)19(18)21/h3-4,9-11,23,25H,5-8H2,1-2H3
InChIKeyFOSBAAGSVJECOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LC3in-C42 for Research Procurement: A Potent and Selective LC3A/B Covalent Inhibitor


LC3in-C42 (PubChem CID: 172419030) is a potent, covalent, and cell-active small molecule inhibitor targeting the microtubule-associated protein light chain 3 (LC3) family members LC3A and LC3B [1]. It functions by covalently binding to Lys49 of LC3B, thereby disrupting key protein-protein interactions essential for autophagy [2]. This compound is a critical chemical probe for dissecting LC3-related autophagic mechanisms, and its discovery through fragment hybridization represents a significant advancement over previous-generation inhibitors [3].

Why Generic LC3 Inhibitors Cannot Substitute for LC3in-C42 in Autophagy Research


Generic substitution with other LC3 or autophagy inhibitors is not feasible due to significant differences in target engagement, potency, and selectivity. Unlike LC3in-C42, which was specifically engineered through fragment hybridization to maximize binding to the LC3A/B isoforms, many other compounds target upstream kinases (e.g., VPS34 inhibitors like Autophinib or PIK-III) or exhibit substantially lower potency and distinct selectivity profiles against the LC3 protein family . The critical difference in direct, high-affinity covalent binding to LC3A/B means that functional outcomes observed with LC3in-C42 cannot be replicated by alternative inhibitors that operate through different nodes in the autophagy pathway, necessitating the specific procurement of LC3in-C42 for precise mechanistic studies [1].

Quantitative Evidence for Selecting LC3in-C42 Over Comparator DC-LC3in-D5


Superior In Vitro Potency in LC3A/B Binding: 26-Fold Improvement Over DC-LC3in-D5

LC3in-C42 demonstrates a remarkable 26-fold increase in potency compared to the previous-generation inhibitor DC-LC3in-D5, a direct structural predecessor [1]. This improvement was achieved through a fragment hybridization strategy that optimized both the covalent warhead and non-covalent interaction regions .

Autophagy LC3A/B Inhibition Covalent Inhibitor AlphaScreen Assay

Unmatched Selectivity for LC3A/B Over Related GABARAP Family Proteins

LC3in-C42 exhibits a high degree of selectivity, showing no impact on γ-aminobutyric acid receptor-associated proteins (GABARAPs) . This is a critical differentiator, as many LC3-family-targeting compounds lack this precise isoform discrimination [1].

Selectivity Profiling GABARAP LC3 Family Autophagy

Complete Disruption of LC3A/B-P62 Interaction at Low Micromolar Concentration

LC3in-C42 potently disrupts the critical interaction between LC3A/B and the autophagy receptor P62 [1]. At a concentration of 5 µM, LC3in-C42 achieves complete disruption of this interaction in cellular assays , a key functional readout that demonstrates its superior efficacy compared to the micromolar-range activities of less optimized inhibitors .

Protein-Protein Interaction P62/SQSTM1 LC3 Autophagic Flux

Potent Cellular Inhibition of Autophagosome Formation and LC3 Lipidation

LC3in-C42 effectively inhibits key cellular markers of autophagy, including LC3-I to LC3-II conversion (lipidation) and autophagosome formation [1]. It attenuates LC3 lipidation in a dose-dependent manner in HeLa cells and, at a concentration of 2.5 µM, almost completely impairs the formation of both autophagosomes and autophagolysosomes .

Autophagosome Formation LC3 Lipidation Autophagy Flux Cellular Assay

Optimal Use Cases for LC3in-C42 in Autophagy and Cancer Research


Dissecting LC3A/B-Specific Roles in Autophagy

LC3in-C42 is the preferred reagent for researchers needing to inhibit LC3A/B without affecting the GABARAP subfamily. Its high selectivity profile, as established in Section 3, makes it ideal for experiments designed to deconvolute the specific contributions of LC3A/B versus GABARAPs in processes like autophagosome maturation and cargo recognition .

Validating LC3-Dependent Protein-Protein Interactions

For studies focused on the LC3-P62 interaction and autophagic flux, LC3in-C42 offers a potent and validated chemical probe. Its ability to completely disrupt this interaction at low micromolar concentrations provides a robust positive control for assays measuring LC3 binding partners or screening for modulators of this pathway [1].

High-Potency Chemical Biology Tool for Low-Concentration Assays

Given its 7.6 nM IC50 in binding assays, LC3in-C42 is the compound of choice for experiments requiring low compound concentrations to minimize solvent (e.g., DMSO) toxicity and off-target liabilities. This is particularly valuable in long-term cellular differentiation studies or sensitive primary cell cultures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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